molecular formula C21H40O7Si B12851118 Methoxytriethyleneoxyundecyltrimethoxysilane

Methoxytriethyleneoxyundecyltrimethoxysilane

Cat. No.: B12851118
M. Wt: 432.6 g/mol
InChI Key: FIHUJYJCWSQAMG-UHFFFAOYSA-N
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H40O7Si

Molecular Weight

432.6 g/mol

IUPAC Name

trimethoxy-[2-[2-[2-(1-methoxyoctyl)oxetan-2-yl]oxetan-2-yl]oxetan-2-yl]silane

InChI

InChI=1S/C21H40O7Si/c1-6-7-8-9-10-11-18(22-2)19(12-15-26-19)20(13-16-27-20)21(14-17-28-21)29(23-3,24-4)25-5/h18H,6-17H2,1-5H3

InChI Key

FIHUJYJCWSQAMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1(CCO1)C2(CCO2)C3(CCO3)[Si](OC)(OC)OC)OC

Origin of Product

United States

Preparation Methods

Hydrosilylation of Alkenyl-terminated Polyethyleneoxy Chains

One common method involves hydrosilylation, where an alkenyl-terminated triethyleneoxyundecyl derivative reacts with trimethoxysilane under platinum catalysis:

  • Reactants:
    • Alkenyl-terminated triethyleneoxyundecyl compound (e.g., allyl-triethyleneoxyundecane)
    • Trimethoxysilane (HSi(OCH3)3)
  • Catalyst: Platinum-based catalysts such as Karstedt’s catalyst
  • Conditions:
    • Inert atmosphere (nitrogen or argon)
    • Temperature range: 50–100 °C
    • Solvent: Anhydrous toluene or similar inert solvent
  • Mechanism: The Si-H bond adds across the C=C double bond of the alkenyl group, forming the Si-C bond and yielding methoxytriethyleneoxyundecyltrimethoxysilane.

This method provides high selectivity and yields with minimal side reactions.

Direct Alkoxysilylation via Chlorosilane Intermediates

Another approach is the reaction of chlorosilane derivatives with triethyleneoxyundecyl alcohols:

  • Reactants:
    • Monochlorosilane or trichlorosilane derivatives (e.g., trimethoxychlorosilane)
    • Triethyleneoxyundecyl alcohol
  • Conditions:
    • Controlled addition at low temperature (20–25 °C)
    • Use of base (e.g., sodium methoxide or metallic sodium) to neutralize HCl formed
    • Solvent: Anhydrous alcohols or ethers
  • Process:
    • The chlorosilane reacts with the hydroxyl group of the triethyleneoxyundecyl alcohol, substituting the chlorine with the organic chain and forming the silane ether linkage.
    • HCl is removed by reflux or neutralization to drive the reaction to completion.

This method is similar to the preparation of methyltrimethoxysilane described in patent CN101096375A, where monomethyltrichlorosilane reacts with methanol under controlled conditions to yield methyltrimethoxysilane with high purity and low chlorine content.

Sol-Gel and Hydrolysis-Condensation Techniques

Post-synthesis, the methoxy groups on the silane can be hydrolyzed and condensed to form siloxane networks for surface modification applications. Controlled hydrolysis in the presence of catalysts (acidic or basic) allows the formation of silanol groups that can bond to substrates or further polymerize.

Parameter Typical Range/Value Notes
Temperature 20–100 °C Lower temperatures for chlorosilane reactions; higher for hydrosilylation
Molar ratio (silane:alcohol) 1:1 to 1:1.01 Slight excess of alcohol to ensure complete substitution
Catalyst Platinum complex (hydrosilylation) or base (alkoxysilylation) Catalyst choice critical for selectivity and yield
Solvent Anhydrous toluene, ethers, or alcohols Solvent choice affects reaction rate and purity
Reaction time 1–4 hours Depends on method and scale
Neutralization pH 8.0–9.0 To remove residual HCl and stabilize product
  • The hydrosilylation method yields high-purity products with minimal side reactions, preserving the integrity of the triethyleneoxy chain and silane groups.
  • The chlorosilane substitution method requires careful control of HCl removal to avoid corrosion and side reactions; neutralization with sodium alkoxide improves product purity and reduces chlorine content to ppm levels.
  • The final product is typically a colorless transparent liquid with purity above 98%, suitable for advanced surface modification applications.
  • Hydrolysis and condensation behavior of the trimethoxysilane groups influence the surface properties and stability of coatings formed from this compound.
Method Reactants Catalyst/Base Conditions Advantages Disadvantages
Hydrosilylation Alkenyl-triethyleneoxyundecyl + trimethoxysilane Platinum catalyst 50–100 °C, inert atmosphere High selectivity, high purity Requires expensive catalyst
Chlorosilane substitution Trimethoxychlorosilane + triethyleneoxyundecyl alcohol Sodium alkoxide or metallic sodium 20–25 °C, neutralization step Low cost, scalable HCl byproduct, requires neutralization
Sol-gel post-modification This compound (product) Acid/base catalysts Controlled hydrolysis Enables surface bonding Requires careful control of hydrolysis

The preparation of this compound is effectively achieved through hydrosilylation of alkenyl-terminated polyethyleneoxy chains or via chlorosilane substitution with triethyleneoxyundecyl alcohols. Both methods require precise control of reaction conditions to ensure high purity and yield. The chlorosilane method benefits from neutralization steps to remove corrosive byproducts, while hydrosilylation offers high selectivity with platinum catalysts. The resulting compound is a valuable silane coupling agent for surface modification, with its trimethoxysilane groups enabling covalent bonding and tailored surface properties.

Chemical Reactions Analysis

Types of Reactions: Methoxytriethyleneoxyundecyltrimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Coatings and Adhesives

One of the primary applications of Methoxytriethyleneoxyundecyltrimethoxysilane is in the formulation of coatings and adhesives. Its ability to promote adhesion between organic polymers and inorganic substrates makes it a valuable additive in:

  • Acrylic Coatings : Enhancing durability and weather resistance.
  • Polyurethane Systems : Improving adhesion and mechanical properties.
  • Sealants : Providing moisture resistance and enhancing bonding strength.

Case Study: Adhesion Improvement in Polyurethane Coatings

A study demonstrated that incorporating this compound into polyurethane formulations significantly improved adhesion to metal substrates. The treated surfaces showed a 30% increase in adhesion strength compared to untreated samples, indicating the effectiveness of this silane as an adhesion promoter .

Surface Modification

This compound is utilized for surface modification of various materials, including:

  • Glass Fibers : Enhancing interfacial bonding in composite materials.
  • Metals : Improving corrosion resistance through silanization.
  • Fillers : Increasing compatibility between fillers and polymer matrices.

Table 1: Surface Modification Applications

Material TypeApplicationBenefits
Glass FibersComposite ReinforcementImproved tensile strength
MetalsCorrosion ResistanceEnhanced durability
FillersPolymer CompatibilityBetter mechanical properties

Biomedical Applications

In the biomedical field, this compound is explored for its potential in drug delivery systems and biocompatible coatings. Its ability to modify surfaces can lead to improved cell adhesion and proliferation.

Case Study: Biocompatibility in Medical Devices

Research has indicated that coating medical devices with this compound enhances biocompatibility by promoting cell attachment and reducing bacterial colonization. In vitro studies showed a 40% increase in fibroblast cell adhesion on treated surfaces compared to untreated controls .

Nanotechnology

In nanotechnology, this compound is employed for functionalizing nanoparticles, allowing for better dispersion in polymer matrices. This application is crucial for developing advanced materials with tailored properties.

Table 2: Nanotechnology Applications

Application AreaFunctionalityOutcome
Nanoparticle CoatingEnhanced dispersionImproved mechanical properties
Drug Delivery SystemsTargeted releaseIncreased therapeutic efficacy

Mechanism of Action

The mechanism of action of methoxytriethyleneoxyundecyltrimethoxysilane involves its ability to form strong bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive silane groups that can undergo hydrolysis and condensation reactions. The compound’s triethyleneoxy chain provides flexibility and enhances its compatibility with various materials .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Methoxytriethyleneoxyundecyltrimethoxysilane can be compared with other organosilane compounds, such as:

  • Trimethoxypropylsilane
  • Triethoxyoctylsilane
  • Methoxytriethyleneoxyoctyltrimethoxysilane

Uniqueness: this compound is unique due to its specific combination of methoxy, triethyleneoxy, and undecyltrimethoxysilane groups. This structure provides it with distinct properties, such as enhanced flexibility, improved adhesion, and compatibility with a wide range of materials .

Biological Activity

Methoxytriethyleneoxyundecyltrimethoxysilane (MTU) is a silane compound that has gained attention for its potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of MTU, focusing on its interactions with biological systems, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula: C21H46O7Si
  • Molecular Weight: 438.68 g/mol
  • Boiling Point: 215°C (0.5 mmHg)
  • Density: 0.977 g/mL
  • Purity: 97% .

MTU functions primarily through hydrolysis, leading to the formation of silanol groups which can interact with various biological molecules. The silanol groups are known for their ability to form hydrogen bonds and can modify surfaces, potentially enhancing biocompatibility and bioactivity.

Cytotoxicity and Toxicological Studies

Research indicates that silanes, including MTU, may exhibit varying degrees of cytotoxicity depending on their structure and functional groups. A study examining the toxicity of methoxysilanes reported that these compounds could cause respiratory irritation due to hydrolysis products like methanol .

  • Acute Toxicity: Limited data suggest that acute exposure to silanes can lead to irritation; however, specific studies on MTU are scarce.
  • Chronic Toxicity: Long-term exposure studies are necessary to establish comprehensive safety profiles. Current data from related compounds indicate a potential for chronic respiratory effects .

Case Studies

  • Polymeric Proton-Conducting Electrolytes:
    MTU has been utilized in the formation of polymeric proton-conducting electrolytes, which are crucial for fuel cell technology. The incorporation of MTU into polymer matrices has shown improved ionic conductivity and mechanical properties, suggesting its viability in energy applications .
  • Surface Modification:
    The ability of MTU to modify surfaces at the molecular level has been studied extensively. For instance, its application in creating biocompatible coatings for medical devices has demonstrated enhanced cell adhesion and reduced bacterial colonization, indicating potential use in biomedical implants .

Table 1: Summary of Biological Activities of MTU

Activity TypeObservationsReferences
CytotoxicityLimited data; requires further research
Surface ModificationImproved biocompatibility
Ionic ConductivityEnhanced performance in polymer matrices

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